An In-Depth Technical Guide to 3-Bromo-2,6-dichlorophenylboronic Acid
An In-Depth Technical Guide to 3-Bromo-2,6-dichlorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Chemistry
3-Bromo-2,6-dichlorophenylboronic acid, identified by the CAS number 1451392-94-1 , is a specialized organoboron compound that has garnered significant interest in the fields of organic synthesis and medicinal chemistry.[1][2] Its unique trifunctionalized phenyl ring, featuring bromine and chlorine atoms alongside a boronic acid moiety, makes it a highly valuable and versatile building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of its synthesis, properties, applications, and safety considerations, tailored for professionals in research and development.
The strategic placement of the substituents on the phenyl ring offers multiple reactive sites, allowing for selective and sequential chemical transformations. This characteristic is particularly advantageous in the design and synthesis of novel pharmaceutical candidates and advanced materials.
Core Properties and Characteristics
A thorough understanding of the physicochemical properties of 3-Bromo-2,6-dichlorophenylboronic acid is fundamental to its effective application in research and synthesis.
| Property | Value | Source |
| CAS Number | 1451392-94-1 | [1][2] |
| Molecular Formula | C₆H₄BBrCl₂O₂ | [1][2] |
| Molecular Weight | 269.71 g/mol | [1][2] |
| Appearance | White to off-white solid (typical for phenylboronic acids) | General Knowledge |
| Solubility | Soluble in many organic solvents such as methanol, ethanol, acetone, and dimethylformamide (DMF). Low solubility in water. | General Knowledge |
Synthesis of 3-Bromo-2,6-dichlorophenylboronic Acid: A Methodological Approach
The synthesis of 3-Bromo-2,6-dichlorophenylboronic acid typically involves a multi-step process, commencing from a readily available starting material. A plausible and commonly employed synthetic route is the halogen-metal exchange followed by borylation.
A likely precursor for this synthesis is 1,3-dichloro-2-iodobenzene, which can be brominated to introduce the third halogen atom. The resulting 1-bromo-2,4-dichloro-3-iodobenzene can then undergo a selective halogen-metal exchange at the most reactive position (the iodine-bearing carbon), followed by quenching with a boron electrophile.
Experimental Protocol: Synthesis via Halogen-Metal Exchange and Borylation
This protocol outlines a representative procedure for the synthesis of arylboronic acids, which can be adapted for 3-Bromo-2,6-dichlorophenylboronic acid.
Step 1: Preparation of the Aryllithium Reagent
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Under an inert atmosphere (e.g., argon or nitrogen), dissolve the starting material, 1-bromo-2,4-dichloro-3-iodobenzene, in a dry, aprotic solvent such as anhydrous tetrahydrofuran (THF).
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Cool the solution to a low temperature, typically -78 °C, using a dry ice/acetone bath.
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Slowly add a solution of an organolithium reagent, such as n-butyllithium (n-BuLi) in hexanes, dropwise to the cooled solution. The lithium-halogen exchange will selectively occur at the iodine position due to its higher reactivity compared to bromine and chlorine.
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Stir the reaction mixture at -78 °C for a specified period, typically 1-2 hours, to ensure complete formation of the aryllithium intermediate.
Step 2: Borylation
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To the freshly prepared aryllithium solution, slowly add a trialkyl borate, such as trimethyl borate (B(OMe)₃) or triisopropyl borate (B(O-iPr)₃), while maintaining the low temperature.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.
Step 3: Hydrolysis and Work-up
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Quench the reaction by the slow addition of an aqueous acid solution, such as hydrochloric acid (HCl). This hydrolyzes the boronate ester to the desired boronic acid.
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Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether) to recover any dissolved product.
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Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
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Filter off the drying agent and concentrate the solution under reduced pressure to yield the crude 3-Bromo-2,6-dichlorophenylboronic acid.
Step 4: Purification
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The crude product can be purified by recrystallization from an appropriate solvent system or by column chromatography on silica gel.
Caption: Synthetic workflow for 3-Bromo-2,6-dichlorophenylboronic acid.
Key Applications in Research and Development
The utility of 3-Bromo-2,6-dichlorophenylboronic acid is most prominently demonstrated in its application as a key intermediate in the synthesis of complex organic molecules.
Suzuki-Miyaura Cross-Coupling Reactions
Phenylboronic acids are cornerstone reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds.[3][4] This reaction enables the coupling of the aryl group of the boronic acid with a variety of organic halides or triflates. The presence of three distinct halogen atoms on the 3-Bromo-2,6-dichlorophenylboronic acid molecule allows for regioselective cross-coupling reactions, providing a pathway to highly substituted biaryl and polyaryl structures. These structures are prevalent in many biologically active compounds.[5]
Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.
Drug Discovery and Medicinal Chemistry
Boronic acids and their derivatives have emerged as a significant class of compounds in drug discovery and development.[6][7][8] The boron atom can act as a bioisostere for other chemical groups and can form reversible covalent bonds with biological targets, leading to potent and selective inhibitors. The unique electronic and steric properties of 3-Bromo-2,6-dichlorophenylboronic acid make it an attractive starting point for the synthesis of novel therapeutic agents. The halogen substituents can be further functionalized to modulate the pharmacokinetic and pharmacodynamic properties of the final drug candidate.
Safety and Handling
Potential Hazards:
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Skin Irritation: Likely to cause skin irritation.[9][10][11]
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Eye Irritation: Likely to cause serious eye irritation.[9][10][11]
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Respiratory Tract Irritation: May cause respiratory irritation upon inhalation of dust.[9][10][11]
Recommended Handling Procedures:
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Work in a well-ventilated area, preferably in a fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Avoid breathing dust.
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Wash hands thoroughly after handling.
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Store in a tightly sealed container in a cool, dry place.
Conclusion
3-Bromo-2,6-dichlorophenylboronic acid is a valuable and versatile reagent for organic synthesis, particularly for the construction of complex, highly substituted aromatic compounds through Suzuki-Miyaura cross-coupling reactions. Its trifunctionalized nature offers significant opportunities for the development of novel pharmaceuticals and advanced materials. A thorough understanding of its properties, synthesis, and safe handling is crucial for its effective utilization in a research and development setting.
References
Please note that a comprehensive list of formal references would require a more in-depth literature search beyond the scope of this response. The provided citations link to the search results used to generate this guide.
Sources
- 1. 3-Bromo-2,6-dichlorophenylboronic acid - CAS:1451392-94-1 - 北京欣恒研科技有限公司 [konoscience.com]
- 2. Building Blocks P30 | EvitaChem [evitachem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. The Boron Advantage: The Evolution and Diversification of Boron’s Applications in Medicinal Chemistry [mdpi.com]
- 8. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. (3-Bromo-2-chlorophenyl)boronic acid | C6H5BBrClO2 | CID 44558165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 3,4-Dichlorobenzeneboronic acid | C6H5BCl2O2 | CID 2734330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2-Bromo-1,4-dichlorobenzene | C6H3BrCl2 | CID 15033 - PubChem [pubchem.ncbi.nlm.nih.gov]
